molecular formula C8H10N2O2 B13615012 Methyl5,6-dimethylpyridazine-3-carboxylate

Methyl5,6-dimethylpyridazine-3-carboxylate

Cat. No.: B13615012
M. Wt: 166.18 g/mol
InChI Key: CSIASCSTIMMZKY-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethylpyridazine-3-carboxylate is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of methyl groups at positions 5 and 6, and a carboxylate ester group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6-dimethylpyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyridine with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyridazine derivative.

Industrial Production Methods

On an industrial scale, the production of methyl 5,6-dimethylpyridazine-3-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethylpyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5,6-dimethylpyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5,6-dimethylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dimethylpyridazine-4-carboxylate
  • Methyl 4,5-dimethylpyridazine-3-carboxylate
  • Methyl 5,6-dimethylpyridazine-2-carboxylate

Uniqueness

Methyl 5,6-dimethylpyridazine-3-carboxylate is unique due to the specific positioning of its methyl groups and carboxylate ester. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

Methyl 5,6-dimethylpyridazine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 5,6-dimethylpyridazine-3-carboxylate features a pyridazine ring with two methyl groups at the 5 and 6 positions and a carboxylate group at the 3 position. This unique substitution pattern influences its chemical reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that methyl 5,6-dimethylpyridazine-3-carboxylate exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The mechanism of action likely involves the inhibition of bacterial enzymes or interference with cell wall synthesis, although specific targets remain to be fully elucidated.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been observed to affect the expression of genes related to apoptosis and cell cycle regulation.

The biological activity of methyl 5,6-dimethylpyridazine-3-carboxylate is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can alter enzyme activities or receptor functions, leading to therapeutic effects. Key proposed mechanisms include:

  • Enzyme Inhibition : Binding to active sites of enzymes critical for microbial growth or cancer cell survival.
  • Signal Transduction Modulation : Influencing pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of methyl 5,6-dimethylpyridazine-3-carboxylate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL. The study highlighted the potential for developing new antimicrobial agents from this compound.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focused on its anticancer properties, methyl 5,6-dimethylpyridazine-3-carboxylate was tested on several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 30 to 70 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound.

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
Methyl 5,6-dimethylpyridazine-3-carboxylateYesYesSpecific substitution pattern
Methyl 4,5-dimethylpyridazine-3-carboxylateModerateLimitedDifferent substitution pattern
Methyl 3,4-dimethylpyridazine-5-carboxylateLowNoneLess reactive due to structural differences

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 5,6-dimethylpyridazine-3-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12-3)10-9-6(5)2/h4H,1-3H3

InChI Key

CSIASCSTIMMZKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)C(=O)OC

Origin of Product

United States

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